2-[1-(2,2-dimethylpropyl)-4-(4-ethoxybenzyl)-2-piperazinyl]ethanol
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Overview
Description
2-[1-(2,2-dimethylpropyl)-4-(4-ethoxybenzyl)-2-piperazinyl]ethanol, also known as DBZP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
2-[1-(2,2-dimethylpropyl)-4-(4-ethoxybenzyl)-2-piperazinyl]ethanol acts as a partial agonist at the 5-HT1A receptor, which results in the activation of downstream signaling pathways that regulate mood and anxiety. It also acts as a negative allosteric modulator at the NMDA receptor, which results in the inhibition of glutamate-mediated neurotransmission.
Biochemical and Physiological Effects:
2-[1-(2,2-dimethylpropyl)-4-(4-ethoxybenzyl)-2-piperazinyl]ethanol has been shown to have anxiolytic and antidepressant effects in animal models, which suggests its potential as a therapeutic agent for the treatment of mood disorders. It has also been shown to have antiproliferative effects in cancer cells, which suggests its potential as a chemotherapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of 2-[1-(2,2-dimethylpropyl)-4-(4-ethoxybenzyl)-2-piperazinyl]ethanol is its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of 2-[1-(2,2-dimethylpropyl)-4-(4-ethoxybenzyl)-2-piperazinyl]ethanol is its relatively low potency compared to other ligands that target the 5-HT1A receptor.
Future Directions
For research on 2-[1-(2,2-dimethylpropyl)-4-(4-ethoxybenzyl)-2-piperazinyl]ethanol include the development of more potent analogs that target the 5-HT1A receptor, the investigation of its potential as a therapeutic agent for mood disorders and cancer, and the elucidation of its mechanism of action at the molecular level. Additionally, the potential of 2-[1-(2,2-dimethylpropyl)-4-(4-ethoxybenzyl)-2-piperazinyl]ethanol as a tool for studying the role of the NMDA receptor in learning and memory should be further explored.
Synthesis Methods
2-[1-(2,2-dimethylpropyl)-4-(4-ethoxybenzyl)-2-piperazinyl]ethanol can be synthesized through a multistep process involving the reaction of 4-ethoxybenzyl chloride with 1-(2,2-dimethylpropyl)piperazine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
2-[1-(2,2-dimethylpropyl)-4-(4-ethoxybenzyl)-2-piperazinyl]ethanol has been studied for its potential application in various fields, including drug discovery, neuroscience, and cancer research. It has been found to exhibit a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 2-[1-(2,2-dimethylpropyl)-4-(4-ethoxybenzyl)-2-piperazinyl]ethanol has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
properties
IUPAC Name |
2-[1-(2,2-dimethylpropyl)-4-[(4-ethoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O2/c1-5-24-19-8-6-17(7-9-19)14-21-11-12-22(16-20(2,3)4)18(15-21)10-13-23/h6-9,18,23H,5,10-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZALIBEMYYYLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(C(C2)CCO)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,2-Dimethylpropyl)-4-(4-ethoxybenzyl)-2-piperazinyl]ethanol |
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